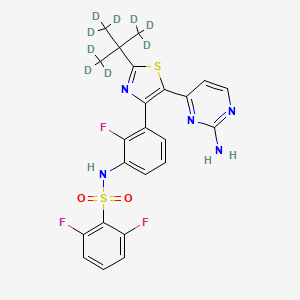

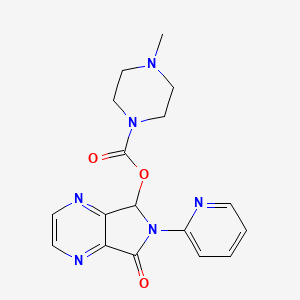

N-Formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide

Übersicht

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Wissenschaftliche Forschungsanwendungen

Synthesis of Isoquinoline Derivatives : A study by Meuzelaar et al. (1998) discussed the synthesis of substituted 1-benzyl-2-formyloctahydroisoquinolines, which are chemically related to N-Formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide. These compounds were synthesized using acid-catalyzed cyclization and have applications in creating complex organic molecules (Meuzelaar et al., 1998).

Application in Antimicrobial Agents : Desai et al. (2007) synthesized new quinazolines, which have structural similarities to the compound . These compounds exhibited potential as antimicrobial agents against various bacteria and fungi, highlighting the potential use of similar compounds in medicinal chemistry (Desai et al., 2007).

Allosteric Modulation of Dopamine D2 Receptor : Mistry et al. (2015) explored the use of a related compound, N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, as a negative allosteric modulator of the dopamine D2 receptor. This indicates the potential of similar compounds in developing new pharmacological agents (Mistry et al., 2015).

Synthesis of N-formylenamides of Isoquinoline : Ivanov et al. (2006) reported on the synthesis of N-formylenamides of isoquinoline, which are structurally related to the compound . These compounds were synthesized from N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides, illustrating another method of synthesizing complex isoquinoline derivatives (Ivanov et al., 2006).

Pharmacological Activities of Quinoline Derivatives : Batalha et al. (2019) studied the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound similar to the one . Their research indicated diverse pharmacological activities, such as antibacterial and antiviral properties, associated with such compounds (Batalha et al., 2019).

Eigenschaften

IUPAC Name |

N-formyl-N-[2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-13-20(18(24)15-7-2-1-3-8-15)12-17(23)21-11-10-14-6-4-5-9-16(14)19(21)25/h4-6,9,13,15H,1-3,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNVVNYKJLHAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N(CC(=O)N2CCC3=CC=CC=C3C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125406 | |

| Record name | N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-N-(2-oxo-2-(1-oxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexanecarboxamide | |

CAS RN |

125273-88-3 | |

| Record name | N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125273-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praziquantel related compound C [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125273883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(3,4-Dihydro-1-oxo-2(1H)-isoquinolinyl)-2-oxoethyl]-N-formylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-N-(2-OXO-2-(1-OXO-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)ETHYL)CYCLOHEXANECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRW0WH0AQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)